6-Formyl-2-methylnicotinonitrile
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Overview
Description
6-Formyl-2-methylnicotinonitrile is an organic compound with the molecular formula C8H6N2O It is a derivative of nicotinonitrile, characterized by the presence of a formyl group at the 6-position and a methyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-2-methylnicotinonitrile typically involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids . One common method involves the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in ethanol at room temperature. This reaction proceeds through a series of steps, including conjugated addition, elimination of a morpholine molecule, intramolecular heterocyclization, and regioselective alkylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Formyl-2-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 6-Carboxy-2-methylnicotinonitrile.
Reduction: 6-Formyl-2-methylaminonicotinonitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Formyl-2-methylnicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Formyl-2-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and nitrile groups can participate in various chemical interactions, including hydrogen bonding and nucleophilic attack, which can modulate the activity of biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Formyl-6-methylnicotinonitrile: Similar structure but with the formyl and methyl groups swapped.
6-Formyl-2-(methylthio)nicotinonitrile: Contains a methylthio group instead of a methyl group.
6-Formyl-2-methylpyridine: Lacks the nitrile group.
Uniqueness
6-Formyl-2-methylnicotinonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. Its combination of a formyl group, a methyl group, and a nitrile group on the pyridine ring makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C8H6N2O |
---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
6-formyl-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H6N2O/c1-6-7(4-9)2-3-8(5-11)10-6/h2-3,5H,1H3 |
InChI Key |
FZVISAVZKDKGQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C=O)C#N |
Origin of Product |
United States |
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